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Compound of Interest

Compound Name: 5'-DMT-3'-TBDMS-ibu-rG

Cat. No.: B1436883 Get Quote

An In-depth Technical Guide to 5'-DMT-3'-TBDMS-ibu-rG

Introduction
5'-O-(4,4'-Dimethoxytrityl)-3'-O-(tert-butyldimethylsilyl)-N2-isobutyrylguanosine, commonly

abbreviated as 5'-DMT-3'-TBDMS-ibu-rG, is a chemically modified ribonucleoside derivative. It

serves as a crucial building block in the chemical synthesis of ribonucleic acid (RNA)

oligonucleotides. The molecule incorporates three distinct protecting groups (DMT, TBDMS,

and ibu) strategically placed on the riboguanosine (rG) core. These groups prevent unwanted

side reactions at specific functional sites during the stepwise assembly of the RNA chain via

solid-phase phosphoramidite chemistry. This guide provides a comprehensive overview of its

chemical structure, properties, and its central role in synthetic RNA production.

Chemical Structure and Properties
The core of the molecule is riboguanosine, which is systematically modified with protecting

groups. The 5'-hydroxyl (OH) group is protected by a bulky dimethoxytrityl (DMT) group. The 3'-

hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group, and the exocyclic

amine (N2) of the guanine base is protected by an isobutyryl (ibu) group.

It is important to note that for standard solid-phase RNA synthesis proceeding in the 3' to 5'

direction, the more common isomer is the one where the TBDMS group protects the 2'-hydroxyl

position, leaving the 3'-hydroxyl available for phosphitylation. The 3'-TBDMS protected version

described here is a specific isomer with distinct applications.
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Caption: Molecular components of 5'-DMT-3'-TBDMS-ibu-rG.

Physicochemical Properties
The properties of this compound are summarized below, providing key data for researchers.[1]

[2]

Property Value

CAS Number 81256-89-5

Molecular Formula C41H51N5O8Si

Molecular Weight 769.96 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-

phenylmethoxy]methyl]-4-[tert-

butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-

oxo-1H-purin-2-yl]-2-methylpropanamide

Appearance Solid
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Role of Protecting Groups
The success of oligonucleotide synthesis hinges on the precise control of chemical reactions,

which is achieved through the use of orthogonal protecting groups. Each group serves a

specific purpose and is removed under distinct chemical conditions, ensuring the stepwise and

orderly construction of the RNA molecule.
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Protecting Group Abbreviation Protected Site
Key Features &
Lability Conditions

Dimethoxytrityl DMT 5'-Hydroxyl (5'-OH)

An acid-labile group.

Its removal

(detritylation) with a

mild acid like

trichloroacetic acid

(TCA) frees the 5'-OH

for the next coupling

step.[3] The released

DMT cation is bright

orange, allowing for

spectrophotometric

monitoring of coupling

efficiency.[3]

tert-Butyldimethylsilyl TBDMS 3'-Hydroxyl (3'-OH)*

A silyl ether protecting

group stable to both

acidic and basic

conditions used during

the synthesis cycle.[4]

It is typically removed

post-synthesis using a

fluoride ion source,

such as triethylamine

tris(hydrofluoride)

(TEA·3HF).[5][6]

isobutyryl ibu N2-Amine of Guanine An acyl group that

protects the exocyclic

primary amine on the

guanine base from

modification during

the synthesis cycle. It

is removed by

treatment with

aqueous ammonia or

an
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ammonia/methylamin

e mixture during the

final deprotection

step.[3][7]

*As noted, TBDMS protection is more commonly found at the 2'-OH position for standard RNA

synthesis.[4][5][8]

Application in Solid-Phase Oligonucleotide
Synthesis
5'-DMT-3'-TBDMS-ibu-rG is primarily designed for use in the phosphoramidite method of solid-

phase oligonucleotide synthesis. In this process, an oligonucleotide is built sequentially on a

solid support (e.g., controlled pore glass) in the 3' to 5' direction. The process is automated and

follows a four-step cycle for each nucleotide addition.
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Phosphoramidite Synthesis Cycle
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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols
The following sections outline the generalized experimental procedures involving a protected

nucleoside like 5'-DMT-3'-TBDMS-ibu-rG.
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Protocol 1: Monomer Addition in Solid-Phase Synthesis
This protocol describes the four-step cycle for adding one nucleotide to the growing RNA chain

attached to a solid support.

Detritylation: The cycle begins with the removal of the acid-labile 5'-DMT group from the

support-bound nucleoside.

Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

Procedure: The TCA solution is passed through the synthesis column. The resulting

orange-colored DMT cation is washed away, and its absorbance at ~495 nm can be

measured to quantify the efficiency of the previous coupling step.[3]

Result: A free 5'-hydroxyl group on the support-bound chain.

Coupling: The next protected nucleoside phosphoramidite (e.g., a phosphoramidite

derivative of 5'-DMT-3'-TBDMS-ibu-rG) is activated and coupled to the free 5'-OH.

Reagents: The phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-tetrazole

or 5-benzylmercapto-1H-tetrazole) in anhydrous acetonitrile.[6][9]

Procedure: The activated phosphoramidite solution is delivered to the synthesis column,

where it reacts with the 5'-OH of the growing chain to form a phosphite triester linkage.

Result: The RNA chain is extended by one nucleotide.

Capping: Any unreacted 5'-OH groups ("failure sequences") are permanently blocked to

prevent them from participating in subsequent cycles.

Reagents: A mixture of acetic anhydride and 1-methylimidazole.

Procedure: The capping reagents are passed through the column, acetylating any free 5'-

OH groups.

Result: Failure sequences are terminated, simplifying final product purification.
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Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent

phosphate triester.

Reagents: A solution of iodine in a tetrahydrofuran/water/pyridine mixture.[3]

Procedure: The oxidizing solution is passed through the column.

Result: A stable, natural phosphodiester backbone (after final deprotection) is formed.

This four-step cycle is repeated until the desired RNA sequence is fully synthesized.

Protocol 2: Post-Synthesis Cleavage and Deprotection
After synthesis, the RNA must be cleaved from the solid support and all protecting groups must

be removed. This is a multi-step process.

Cleavage and Base/Phosphate Deprotection:

Reagent: A mixture of concentrated aqueous ammonia and 8M ethanolic methylamine

(1:1) is often used.[5]

Procedure: The solid support is incubated in the reagent mixture at an elevated

temperature (e.g., 55-65°C) for several hours.

Result: This step simultaneously cleaves the RNA from the support, removes the

phosphate protecting groups (typically 2-cyanoethyl), and removes the base protecting

groups, including the isobutyryl (ibu) group from guanosine.[5]

2'-/3'-Hydroxyl Deprotection:

Reagent: Triethylamine tris(hydrofluoride) (TEA·3HF) or another fluoride source like

tetrabutylammonium fluoride (TBAF).[5][6]

Procedure: The RNA, now free in solution, is treated with the fluoride reagent. The

reaction is carefully monitored as prolonged exposure can lead to backbone degradation.

Result: The TBDMS group is removed from the 3'-hydroxyl positions, yielding the final,

unprotected RNA molecule.
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Following these steps, the crude RNA product is typically purified using techniques such as

High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis

(PAGE).[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5'-DMT-3'-TBDMS-ibu-rG | C41H51N5O8Si | CID 137213543 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 5'-DMT-3'-TBDMS-ibu-rG 98% | CAS: 81256-89-5 | AChemBlock [achemblock.com]

3. atdbio.com [atdbio.com]

4. glenresearch.com [glenresearch.com]

5. kulturkaufhaus.de [kulturkaufhaus.de]

6. academic.oup.com [academic.oup.com]

7. biotage.com [biotage.com]

8. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature
Experiments [experiments.springernature.com]

To cite this document: BenchChem. [5'-DMT-3'-TBDMS-ibu-rG chemical structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1436883#5-dmt-3-tbdms-ibu-rg-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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